molecular formula C24H30N2O5S2 B15097559 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15097559
M. Wt: 490.6 g/mol
InChI Key: LDWUASPAFDTHMW-UHFFFAOYSA-N
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Description

The compound 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (hereafter referred to by its systematic name) is a benzothiophene-based carboxamide derivative. Its molecular formula is C₂₃H₂₈N₂O₅S₂, with a molar mass of 476.60 g/mol . Key structural features include:

  • A 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 3 with a carboxamide group.
  • A 2,6-dimethylphenoxy acetyl moiety linked via an amide bond at position 2 of the benzothiophene.
  • A 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone-containing tetrahydrothiophene) as the carboxamide substituent.

The compound exhibits a collision cross-section (CCS) of 206.1 Ų for the [M+H]+ adduct, as determined by computational prediction . Its SMILES string (CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4) highlights the sulfone group and steric bulk introduced by the 2,6-dimethylphenoxy substituent .

Properties

Molecular Formula

C24H30N2O5S2

Molecular Weight

490.6 g/mol

IUPAC Name

2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H30N2O5S2/c1-14-7-8-18-19(11-14)32-24(21(18)23(28)25-17-9-10-33(29,30)13-17)26-20(27)12-31-22-15(2)5-4-6-16(22)3/h4-6,14,17H,7-13H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

LDWUASPAFDTHMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)COC4=C(C=CC=C4C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Phenoxyacetyl Group: This step involves the acylation of the benzothiophene core with 2,6-dimethylphenoxyacetyl chloride under basic conditions.

    Attachment of the Dioxidotetrahydrothiophenyl Moiety: This is typically done through nucleophilic substitution reactions, where the benzothiophene intermediate reacts with a suitable dioxid

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison with Analogs

Compound Name / ID Substituents Molecular Formula Molar Mass (g/mol) Key Structural Differences Predicted CCS [M+H]+ (Ų) Reference
Target Compound 2,6-dimethylphenoxy acetyl; 1,1-dioxidotetrahydrothiophen-3-yl C₂₃H₂₈N₂O₅S₂ 476.60 Sulfone group in tetrahydrothiophene; bulky 2,6-dimethylphenoxy 206.1
2-{[(2-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 303092-53-7) 2-methylphenoxy acetyl; no sulfone group C₁₉H₂₀N₂O₃S 356.44 Smaller 2-methylphenoxy group; lacks sulfone moiety Not reported
2-{[(2,6-Dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2,6-dimethylphenoxy acetyl; tetrahydrofuran-2-ylmethyl C₂₄H₂₉N₂O₅S 473.57 Replaces sulfone-containing tetrahydrothiophene with tetrahydrofuran-methyl group Not reported
2-(Acetylamino)-6-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 329067-66-5) Acetyl; naphthalen-1-yl C₂₂H₂₂N₂O₂S 378.49 Simpler acetyl substituent; bulky naphthyl group instead of sulfone or cyclic ethers Not reported

Key Observations:

This may enhance solubility or receptor binding in biological systems.

Substituent Bulk and Bioactivity: The 2,6-dimethylphenoxy group in the target compound provides steric bulk and lipophilicity compared to the smaller 2-methylphenoxy group in CAS 303092-53-7 . This could influence membrane permeability or target selectivity.

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